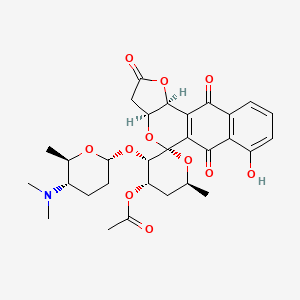
3'-O-forosaminyl-griseusin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-O-forosaminyl-griseusin A is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
One of the primary applications of 3'-O-forosaminyl-griseusin A is its antimicrobial activity . Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. In a study involving the isolation and characterization of this compound, it was noted that it could serve as a potential therapeutic agent for bacterial infections due to its efficacy in inhibiting bacterial growth .
Table 1: Antibacterial Activity of this compound
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Streptococcus pyogenes | 16 µg/mL |
| Corynebacterium poinsettiae | 32 µg/mL |
Pharmaceutical Applications
The compound's structure, which includes a naphthoquinone moiety, positions it as a candidate for further pharmaceutical development . The unique chemical properties of this compound allow for modifications that could enhance its bioactivity or reduce toxicity. Studies have explored synthetic pathways to create analogs with improved pharmacological profiles .
Case Study: Synthesis and Evaluation
A study conducted on the total synthesis of various forosaminyl glycosides demonstrated an efficient method for producing this compound. The synthesized compounds were evaluated for their antibacterial activity, confirming the potential for developing new antibiotics based on this structure .
Cosmetic Formulations
In addition to its pharmaceutical potential, this compound has been investigated for use in cosmetic formulations . Its antimicrobial properties make it an attractive ingredient for skin care products aimed at treating acne and other skin infections. The compound can be incorporated into topical formulations to enhance their efficacy while maintaining safety profiles .
Table 2: Potential Cosmetic Applications
| Application Type | Benefits |
|---|---|
| Acne Treatment | Reduces bacterial load on the skin |
| Antimicrobial Skin Care | Prevents infections in minor wounds |
| Anti-aging Products | May enhance skin health through antibacterial effects |
Future Research Directions
Further research is essential to fully understand the potential applications of this compound. Areas of interest include:
- Mechanistic Studies : Understanding how the compound interacts with bacterial cells at a molecular level.
- Formulation Development : Exploring optimal concentrations and combinations with other ingredients in cosmetic products.
- Clinical Trials : Conducting trials to assess safety and efficacy in human subjects.
Eigenschaften
CAS-Nummer |
158268-23-6 |
|---|---|
Molekularformel |
C30H35NO11 |
Molekulargewicht |
585.6 g/mol |
IUPAC-Name |
[(3'S,4'S,6'S,11S,15S,17S)-3'-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-6'-methyl-2,9,13-trioxospiro[12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-17,2'-oxane]-4'-yl] acetate |
InChI |
InChI=1S/C30H35NO11/c1-13-11-20(38-15(3)32)29(40-22-10-9-17(31(4)5)14(2)37-22)30(41-13)25-24(28-19(42-30)12-21(34)39-28)26(35)16-7-6-8-18(33)23(16)27(25)36/h6-8,13-14,17,19-20,22,28-29,33H,9-12H2,1-5H3/t13-,14+,17-,19-,20-,22+,28+,29-,30-/m0/s1 |
InChI-Schlüssel |
GBCIKOFDQWOMIP-YVYZCLHYSA-N |
SMILES |
CC1CC(C(C2(O1)C3=C(C4C(O2)CC(=O)O4)C(=O)C5=C(C3=O)C(=CC=C5)O)OC6CCC(C(O6)C)N(C)C)OC(=O)C |
Isomerische SMILES |
C[C@H]1C[C@@H]([C@@H]([C@]2(O1)C3=C([C@H]4[C@@H](O2)CC(=O)O4)C(=O)C5=C(C3=O)C(=CC=C5)O)O[C@@H]6CC[C@@H]([C@H](O6)C)N(C)C)OC(=O)C |
Kanonische SMILES |
CC1CC(C(C2(O1)C3=C(C4C(O2)CC(=O)O4)C(=O)C5=C(C3=O)C(=CC=C5)O)OC6CCC(C(O6)C)N(C)C)OC(=O)C |
Key on ui other cas no. |
158268-23-6 |
Synonyme |
3'-O-alpha-D-forosaminyl-(+)-griseusin A 3'-O-forosaminyl-griseusin A OF-griseusin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















